[(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester
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Overview
Description
[®-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester is a synthetic organic compound with potential applications in various fields of chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrrolidine ring, a chloroacetyl group, and a carbamic acid tert-butyl ester moiety. The stereochemistry of the compound is specified by the ®-configuration, indicating the spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [®-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine or a 1,4-diketone.
Introduction of the Chloroacetyl Group: The chloroacetyl group is introduced via an acylation reaction using chloroacetyl chloride in the presence of a base, such as triethylamine.
Formation of the Carbamic Acid tert-Butyl Ester: The final step involves the reaction of the intermediate with tert-butyl chloroformate to form the carbamic acid tert-butyl ester moiety.
Industrial Production Methods
Industrial production of [®-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
[®-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloroacetyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various nucleophiles replacing the chloro group.
Scientific Research Applications
[®-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [®-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, inhibiting its activity, or by interacting with a receptor to modulate its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- [®-1-(2-Bromo-acetyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester
- [®-1-(2-Iodo-acetyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester
- [®-1-(2-Fluoro-acetyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester
Uniqueness
[®-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester is unique due to the presence of the chloroacetyl group, which imparts specific reactivity and properties. Compared to its bromo, iodo, and fluoro analogs, the chloro derivative may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
tert-butyl N-[(3R)-1-(2-chloroacetyl)pyrrolidin-3-yl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19ClN2O3/c1-11(2,3)17-10(16)13-8-4-5-14(7-8)9(15)6-12/h8H,4-7H2,1-3H3,(H,13,16)/t8-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLUPNSTXKYHOFQ-MRVPVSSYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCN(C1)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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